molecular formula C11H15ClF3NO B1379725 Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride CAS No. 1787896-04-1

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

Cat. No.: B1379725
CAS No.: 1787896-04-1
M. Wt: 269.69 g/mol
InChI Key: CZMIHJJUICAMGW-UHFFFAOYSA-N
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Description

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxypropylamine structure

Mechanism of Action

Target of Action

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride, also known as (S)-Fluoxetine , primarily targets the Transporter in the organism Aquifex aeolicus . This transporter plays a crucial role in the movement of substances across cell membranes.

Mode of Action

The compound interacts with its target by binding to the transporter, thereby influencing its function . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Biochemical Analysis

Biochemical Properties

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound enhances its potency by lowering the pKa of cyclic carbamates, which in turn improves its binding interactions with proteins . This interaction is particularly significant in enzyme inhibition, where the compound can effectively inhibit the activity of specific enzymes by forming stable complexes.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes can lead to alterations in signal transduction pathways, affecting cellular responses and functions. Additionally, changes in gene expression induced by the compound can result in modified cellular metabolism, impacting overall cell health and activity .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the trifluoromethyl group in the compound forms hydrogen bonds with proteins, enhancing its inhibitory effects on enzymes . This binding interaction can result in changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Degradation can occur under certain conditions, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, indicating its potential for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, protecting reactive methyl groups from metabolic oxidation and enhancing its stability . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and distribution, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can enhance its interactions with target biomolecules, increasing its biochemical activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the intermediate 4-(trifluoromethyl)phenoxypropane. This intermediate is then subjected to amination reactions to introduce the amine group, followed by conversion to the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenoxypropylamines, such as fluoxetine and other related antidepressants. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties .

Uniqueness

Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other related compounds .

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.ClH/c1-8(7-15-2)16-10-5-3-9(4-6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMIHJJUICAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)OC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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